![molecular formula C18H11N3O2S B2807869 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide CAS No. 681158-95-2](/img/structure/B2807869.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is a heterocyclic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis of Novel Heterocyclic Systems
The compound is used in the synthesis of novel four-fused ring heterocyclic systems via three-component reactions . This method uses acidic ionic liquid catalysts, green solvent media, and simple purification techniques .
Antitumor Agents
Thiadiazoles, which are part of the compound’s structure, are known to inhibit bacterial and cancer cell proliferation by disrupting the DNA replication process . They are considered the main structure of antitumor agents .
Antiglycation Agents
1,3,4-Thiadiazolo[3,2-a]pyrimidines, which are also part of the compound’s structure, are known to induce a wide range of biological activities such as antiglycation agents .
Antioxidant
These compounds have also shown antioxidant activities .
Antimicrobial
They have demonstrated antimicrobial activities .
Analgesic Activities
1,3,4-Thiadiazolo[3,2-a]pyrimidines have shown analgesic activities .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it is plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
Thiazole derivatives have been reported to inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . They are known as the main structure of antitumor agents, possibly due to the presence of a toxophoric N–C–S moiety .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways related to their biological activities . For instance, they may activate or inhibit enzymes, stimulate or block receptors, and disrupt DNA replication in bacterial and cancer cells .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it is plausible that this compound may induce similar effects.
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2S/c19-9-11-5-7-12(8-6-11)17(22)21-18-20-16-13-3-1-2-4-14(13)23-10-15(16)24-18/h1-8H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBKPDFVFJGIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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